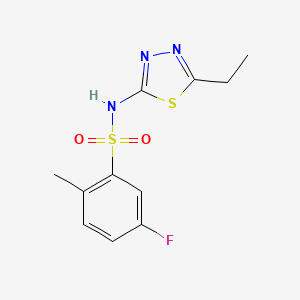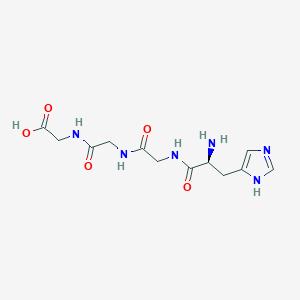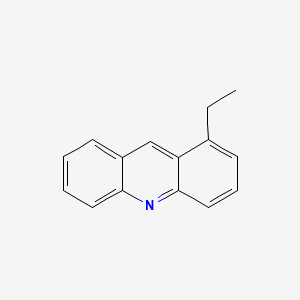
Ethylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridine and its derivatives are known for their broad range of pharmaceutical properties and industrial applications
Méthodes De Préparation
The synthesis of 1-ethylacridine typically involves the alkylation of acridine. One common method is the reaction of acridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 1-ethylacridine can yield 9,10-dihydroacridine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted acridines.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Biology: Acridine derivatives, including 1-ethylacridine, are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: Due to its DNA-intercalating properties, 1-ethylacridine has been investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Acridine derivatives are used in the production of dyes and pigments. 1-Ethylacridine, with its unique chemical properties, can be used in the synthesis of fluorescent dyes and other industrial chemicals.
Mécanisme D'action
The primary mechanism by which 1-ethylacridine exerts its effects is through DNA intercalation. This involves the insertion of the acridine molecule between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and repair.
Comparaison Avec Des Composés Similaires
1-Ethylacridine can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Quinacrine: Used as an antimalarial drug and for treating giardiasis.
What sets 1-ethylacridine apart is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
64828-44-0 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
Clé InChI |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


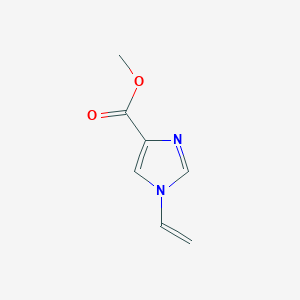
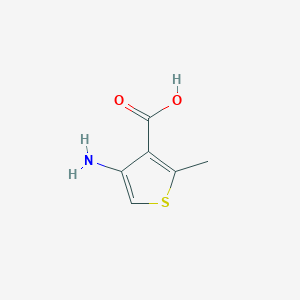
![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
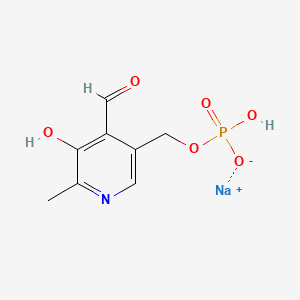
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
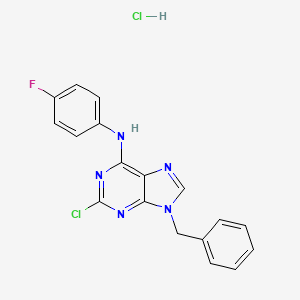
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
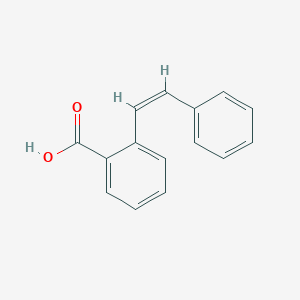
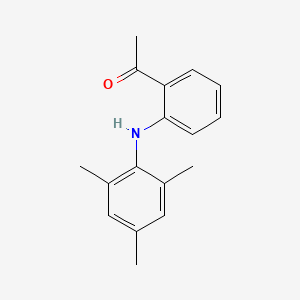
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
